



Application Notes and Protocols: Investigating HBV Polymerase Y63 Function using CRISPR/Cas9

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Compound of Interest		
Compound Name:	HBV Seq1 aa:63-71	
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Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV polymerase (Pol), a multifunctional enzyme, is central to the viral replication cycle. A critical residue within the terminal protein domain of the polymerase, Tyrosine 63 (Y63), serves as the protein primer for the initiation of reverse transcription, a pivotal step in the synthesis of the viral DNA genome.[1][2][3][4] Understanding the precise function of Y63 is paramount for the development of novel antiviral therapies.

The advent of CRISPR/Cas9 technology provides a powerful tool for precise genome editing, offering the potential to introduce specific mutations to study the function of viral proteins in their native context. [5][6][7] This application note details a proposed methodology for utilizing CRISPR/Cas9 to introduce a mutation at the Y63 codon of the HBV polymerase gene to elucidate its role in viral replication. While existing research has extensively used CRISPR/Cas9 to disrupt and clear the HBV genome, its application for targeted functional mutagenesis of specific residues is an emerging area. [8][9][10] The protocols outlined below are based on established CRISPR/Cas9 techniques for HBV and knowledge from conventional mutagenesis studies of the Y63 residue.



Principle

The CRISPR/Cas9 system will be employed to introduce a specific mutation at the Y63 codon within the HBV polymerase gene. A guide RNA (gRNA) will be designed to direct the Cas9 nuclease to the target DNA sequence encompassing the Y63 codon. The Cas9-induced double-strand break (DSB) will be repaired by the cell's non-homologous end joining (NHEJ) pathway, which can be leveraged to introduce specific mutations through the co-delivery of a repair template via homology-directed repair (HDR). Alternatively, CRISPR base editors, which can induce specific nucleotide changes without creating a DSB, offer a more precise method for introducing a specific mutation at the Y63 locus.[11] By comparing the replication competency of the wild-type (WT) HBV with the Y63 mutant, the functional significance of this residue can be quantitatively assessed.

Expected Outcomes and Data Presentation

Mutation of the Y63 residue in the HBV polymerase is expected to severely impair or completely abolish viral DNA synthesis.[1] The anticipated quantitative data from such an experiment is summarized in the tables below.

Table 1: Effect of Y63 Mutation on HBV Replication Markers in Cell Culture

Target Group	Supernatant HBV DNA (copies/mL)	Intracellular HBV DNA (relative units)	HBeAg Levels (relative units)	HBsAg Levels (relative units)
Wild-Type HBV	1.0 x 10^8	100	100	100
Y63 Mutant HBV	< 1.0 x 10^3 (Below detection limit)	< 1	~100	~100
Mock Control	Not Detected	0	0	0

Table 2: Analysis of Intracellular HBV Nucleic Acids



Target Group	pgRNA Levels (relative units)	Encapsidated pgRNA (relative units)	Southern Blot (Replicative Intermediates)
Wild-Type HBV	100	100	Detected
Y63 Mutant HBV	~100	Significantly Reduced	Not Detected
Mock Control	0	0	Not Detected

Experimental Protocols Design of gRNA and Donor Template for Y63 Mutation

Objective: To design a specific gRNA to target the Y63 codon in the HBV polymerase gene and a single-stranded oligodeoxynucleotide (ssODN) donor template to introduce a Tyrosine to Alanine (Y63A) mutation.

Protocol:

- Identify the DNA sequence of the HBV polymerase gene corresponding to the Y63 codon (e.g., TAT).
- Use a gRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences targeting the Y63 codon or its immediate vicinity. Select a gRNA with a high on-target score and low off-target score. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
- Design a ~100-200 nucleotide ssODN donor template. The template should contain the
 desired mutation (e.g., TAT to GCT for Y63A) and have homology arms of 40-90 nucleotides
 flanking the mutation site. Introduce silent mutations in the PAM sequence on the donor
 template to prevent re-cleavage by Cas9 after successful editing.
- Synthesize the gRNA and ssODN.

Cell Culture and Transfection

Objective: To deliver the CRISPR/Cas9 components and the HBV genome into a hepatoma cell line.



Materials:

- HepG2 or Huh7 cells
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Plasmid encoding wild-type HBV (1.3x overlength genome)
- Plasmid encoding SpCas9 and the designed gRNA
- Synthesized ssODN donor template
- Lipofectamine 3000 or similar transfection reagent

Protocol:

- Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
- On the day of transfection, prepare the following complexes in Opti-MEM:
 - Complex A: Dilute the HBV plasmid, Cas9-gRNA plasmid, and ssODN donor template.
 - Complex B: Dilute the transfection reagent.
- Combine Complex A and Complex B, incubate at room temperature for 15-20 minutes.
- Add the transfection complex dropwise to the cells.
- Incubate the cells at 37°C in a CO2 incubator. Change the medium after 24 hours.

Analysis of HBV Replication

Objective: To quantify the effect of the Y63A mutation on HBV replication.

Protocol:

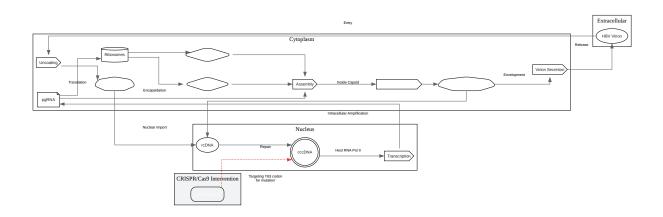
Supernatant HBV DNA Quantification:



- Collect the cell culture supernatant at 3-5 days post-transfection.
- Isolate viral DNA from the supernatant using a viral DNA extraction kit.
- Quantify HBV DNA levels by qPCR using primers and a probe specific for the HBV genome.
- Intracellular HBV DNA and RNA Analysis:
 - Harvest the cells at 3-5 days post-transfection.
 - Lyse the cells and isolate total intracellular DNA and RNA.
 - For DNA analysis, perform Southern blotting to visualize HBV replicative intermediates.
 - For RNA analysis, perform RT-qPCR to quantify HBV pgRNA levels.
- Analysis of pgRNA Encapsidation:
 - Isolate intracellular HBV core particles by sucrose density gradient centrifugation.
 - Extract RNA from the core particles.
 - Quantify encapsidated pgRNA by RT-qPCR.
- · Quantification of Viral Antigens:
 - Collect cell culture supernatant.
 - Measure the levels of secreted HBsAg and HBeAg using commercial ELISA kits.
- Verification of Y63A Mutation:
 - Extract total DNA from the transfected cells.
 - PCR amplify the region of the polymerase gene containing the Y63 codon.
 - Perform Sanger sequencing to confirm the presence of the Y63A mutation.



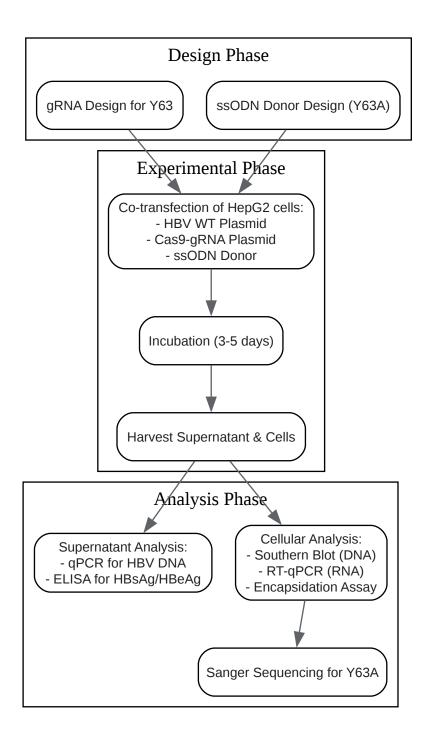
Visualizations



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Caption: HBV lifecycle and the point of CRISPR/Cas9 intervention.

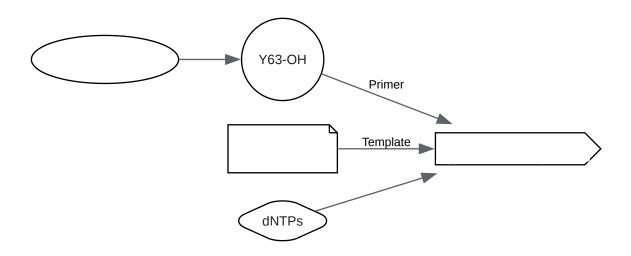




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Caption: Experimental workflow for studying HBV Y63 function.





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Caption: Role of Y63 in priming HBV DNA synthesis.

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